SARS-CoV-2 3CLpro Inhibitory Activity of N-Benzylbispidinol Amide Derivatives Relative to Reference Inhibitor ML188
When derivatized into non-symmetric N-benzylbispidin-9-ol amides, the bispidine scaffold bearing the 3-benzyl substituent (as in the target compound) generates a compound series whose inhibitory activity against SARS-CoV-2 main protease (3CLpro) has been quantitatively benchmarked against the known inhibitor ML188. The most active derivative, compound 1g containing a 1,4-dihydroindeno[1,2-c]pyrazole fragment, exhibited an IC50 of 100 ± 5.7 µM, compared to ML188's IC50 of 1.56 ± 0.55 µM under the same assay conditions [1]. This 64-fold difference in potency establishes a baseline for structure-activity relationship (SAR) studies dependent on the N-benzylbispidinol core; procurement of this specific 3-benzyl-9-ol dihydrochloride enables the synthesis of the amide series for further optimization.
| Evidence Dimension | Inhibitory potency (IC50) against SARS-CoV-2 3CLpro |
|---|---|
| Target Compound Data | Compound 1g (N-benzylbispidinol amide derivative derived from the target scaffold): IC50 = 100 ± 5.7 µM |
| Comparator Or Baseline | Reference inhibitor ML188: IC50 = 1.56 ± 0.55 µM |
| Quantified Difference | ML188 is approximately 64-fold more potent than the bispidine derivative |
| Conditions | In vitro enzymatic assay against recombinant SARS-CoV-2 3CLpro; assay details as described in Russian Chemical Bulletin, 2023, 72(1), 239-247. |
Why This Matters
Establishes that the 3-benzylbispidinol scaffold provides a tractable starting point for medicinal chemistry optimization against 3CLpro, with a defined potency gap that guides hit-to-lead procurement decisions.
- [1] Dalinger, A.I., Baev, D.S., Yarovaya, O.I., Chirkova, V.Y., Sharlaeva, E.A., Belenkaya, S.V., Shcherbakov, D.N., Salakhutdinov, N.F., & Vatsadze, S.Z. (2023). Synthesis of non-symmetric N-benzylbispidinol amides and study of their inhibitory activity against the main protease of the SARS-CoV-2 virus. Russian Chemical Bulletin, 72(1), 239-247. DOI: 10.1007/s11172-023-3729-x. View Source
